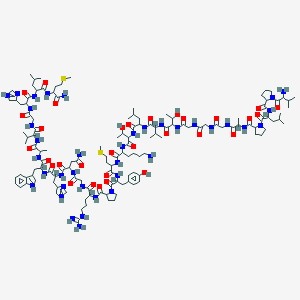

Gastrin-Releasing Peptide, human

Description

Propriétés

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBCCFNQJQKCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H204N38O31S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631217 | |

| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2859.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93755-85-2 | |

| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Human GRP Gene on Chromosome 18

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Gastrin-Releasing Peptide (GRP) gene, focusing on its genomic location, structure, and the signaling pathways it initiates. The information is intended to support research and development efforts targeting GRP and its receptor in various physiological and pathological contexts, including cancer and neurological disorders.

Genomic Location and Structure

The human GRP gene is located on the long (q) arm of chromosome 18 at position 21.32.[1] It is situated on the plus strand and spans a significant genomic region.

Table 1: Genomic Coordinates of the Human GRP Gene

| Assembly | Chromosome | Location | Size |

| GRCh38/hg38 | 18 | 59,219,189 - 59,230,774 | 11,586 bp |

| GRCh37/hg19 | 18 | 56,887,390 - 56,898,006 | 10,617 bp |

The GRP gene is composed of three exons and two large introns.[2] The preproprotein for GRP is encoded by these three exons.

Table 2: Structure of the Human GRP Gene

| Feature | Size | Description |

| Intron 1 | ~4.8 kb | Separates Exon 1 and Exon 2. |

| Intron 2 | ~3.9 kb | Separates Exon 2 and Exon 3. |

| Exon 1 | - | Encodes the 5'-untranslated region, the signal peptide, and the N-terminal portion of the GRP prohormone. |

| Exon 2 | - | Encodes the C-terminal portion of the GRP prohormone. |

| Exon 3 | - | Encodes the C-terminal flanking peptide and the 3'-untranslated region. |

Alternative splicing of the GRP gene transcript results in multiple transcript variants, leading to different protein isoforms.[2] The primary transcript, NM_002091.5, encodes the 148-amino acid preproprotein that is processed to produce the 27-amino acid gastrin-releasing peptide and the 10-amino acid neuromedin C.[3]

GRP/GRPR Signaling Pathway

Gastrin-Releasing Peptide exerts its biological effects by binding to its specific G-protein coupled receptor, the Gastrin-Releasing Peptide Receptor (GRPR). This interaction primarily activates Gαq and Gα12/13 proteins, initiating a cascade of intracellular signaling events.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the GRP gene and its expression.

Southern Blot Analysis for GRP Gene Detection

Southern blotting can be utilized to identify the GRP gene within the human genome and to analyze its structure.

Workflow:

Methodology:

-

Genomic DNA Isolation: Extract high-quality genomic DNA from human cells or tissues.

-

Restriction Digest: Digest 10-20 µg of genomic DNA with a suitable restriction enzyme (e.g., EcoRI) overnight. Human DNA cut with EcoRI is expected to yield a major band of 6.8 kb and a minor band of 11.3 kb that hybridize with a GRP probe.[4]

-

Agarose Gel Electrophoresis: Separate the DNA fragments on a 0.8% agarose gel.

-

Transfer: Transfer the separated DNA fragments from the gel to a nylon or nitrocellulose membrane by capillary action or electroblotting.

-

Probe Preparation: A GRP-specific probe is required. This can be a cDNA clone of the GRP gene or a PCR-amplified fragment. The probe should be labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled GRP probe overnight at an appropriate temperature (e.g., 65°C).

-

Washing: Wash the membrane under stringent conditions to remove the unbound probe.

-

Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes).

In Situ Hybridization for GRP mRNA Localization

In situ hybridization (ISH) allows for the visualization of GRP mRNA expression within the cellular context of tissues.

Workflow:

References

- 1. GRP gastrin releasing peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]

- 4. Human gastrin-releasing peptide gene is located on chromosome 18 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gastrin-Releasing Peptide (GRP) Signaling Pathway in Human Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gastrin-releasing peptide (GRP) signaling pathway in human cells. Gastrin-releasing peptide is a neuropeptide and hormone that plays a significant role in a variety of physiological processes, including gastrointestinal function, neurotransmission, and cell growth. Its receptor, the gastrin-releasing peptide receptor (GRPR), is a G-protein coupled receptor (GPCR) that is frequently overexpressed in several types of cancer, making it a key target for drug development. This document details the core components of the GRP signaling cascade, presents quantitative data on ligand binding and downstream effects, and provides detailed protocols for key experimental assays.

Core Signaling Pathway

The binding of GRP to its receptor, GRPR (also known as BB2), initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G-protein. This activation of Gαq leads to the stimulation of Phospholipase C (PLC), a pivotal enzyme in this pathway.[1][2] Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC).[3]

Activated PKC, in turn, phosphorylates a variety of downstream target proteins, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and survival.[2]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of GRP and its analogs with the GRPR, as well as downstream signaling events.

Table 1: Ligand Binding Affinities (Ki) and Inhibitory Concentrations (IC50) for Human GRPR

| Compound | Assay Type | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference(s) |

| Gastrin-Releasing Peptide (GRP) | Competition Binding | PC-3 | 0.45 ± 0.02 | [4] | |

| Bombesin (BBN) | Competition Binding | HIT-T15 | 4.72 | [5] | |

| [D-Tyr6]Bn(6-13)PA (Antagonist) | Competition Binding | HIT-T15 | 4.72 | [5] | |

| N4-GRP(14–27) | Competition Binding | PC-3 | 0.32 ± 0.03 | [4] | |

| N4-GRP(18–27) | Competition Binding | PC-3 | 0.63 ± 0.06 | [4] | |

| GRP(18–27) | Competition Binding | PC-3 | 1.66 ± 0.20 | [4] | |

| AMBA | Competition Binding | PC-3 | 4.75 ± 0.25 | [6] | |

| Lu(AMBA) | Competition Binding | PC-3 | 2.5 ± 0.5 | [6] |

Table 2: G-Protein Activation and Downstream Signaling Parameters

| Parameter | Value | Cell Line | Experimental Condition | Reference(s) |

| GRP EC50 for Gαq activation | 3.5 nM | Mouse fibroblasts (reconstituted) | In situ reconstitution assay | [7] |

| Apparent Kd for Gβγ | 60 nM | Bovine brain (reconstituted) | In situ reconstitution assay | [7] |

| Apparent Km for Gαq | 90 nM | Squid retinal (reconstituted) | In situ reconstitution assay | [7] |

| GRP-induced Akt phosphorylation | Significant increase | HEK293 cells expressing GRPR | 10-100 nM GRP for 10-30 min | [8] |

| GRP-induced ERK activation | Rapid and transient (peak <2-5 min) | HEK-293 cells | Angiotensin II receptor (analogous Gq-coupled system) | [9] |

| GRPR Internalization ([111In]In-DOTAGA-PEG2-RM26) | 17 ± 1% after 24h | PC-3 cells | Continuous incubation | [10] |

| GRPR Internalization ([111In]In-AU-RM26-M1) | 25 ± 6% after 24h | PC-3 cells | Continuous incubation | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the GRP signaling pathway.

Receptor Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of unlabeled ligands to GRPR by measuring their ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells or tissues expressing GRPR.

-

Radiolabeled ligand (e.g., [125I-Tyr4]BBN).

-

Unlabeled competitor ligands (GRP, GRP analogs).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in binding buffer.

-

Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]

Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration following GRPR activation using a fluorescent calcium indicator.

Materials:

-

Cells expressing GRPR cultured on glass-bottom dishes or plates.

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

-

Physiological salt solution (e.g., HBSS).

-

GRP or other agonists.

-

Fluorescence microscope or plate reader equipped for live-cell imaging.

Procedure:

-

Cell Plating: Seed cells onto glass-bottom dishes or plates and allow them to adhere.

-

Dye Loading: Wash cells with physiological salt solution. Incubate the cells with the fluorescent calcium indicator in the salt solution for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells to remove excess extracellular dye.

-

Imaging: Place the dish or plate on the fluorescence microscope or in the plate reader. Acquire a baseline fluorescence reading.

-

Stimulation: Add GRP or another agonist to the cells and immediately begin recording the changes in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used. Plot the fluorescence intensity or ratio over time. The peak response is used to generate dose-response curves to determine the EC50 of the agonist.

Western Blot for ERK Phosphorylation

This protocol details the detection of ERK activation (phosphorylation) in response to GRP stimulation.

Materials:

-

Cells expressing GRPR.

-

GRP.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Culture cells to near confluency. Serum-starve the cells for several hours. Stimulate cells with GRP at various concentrations and for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated ERK to total ERK.

Conclusion

The gastrin-releasing peptide signaling pathway is a complex and highly regulated system with significant implications for both normal physiology and disease, particularly cancer. This technical guide provides a foundational understanding of the core signaling cascade, supported by quantitative data and detailed experimental protocols. A thorough understanding of this pathway is crucial for the development of novel therapeutic strategies targeting the GRP receptor and its downstream effectors. Further research, particularly in obtaining more precise kinetic data for each step of the signaling cascade in human cells, will undoubtedly refine our understanding and facilitate the design of more effective targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of G-protein-coupled receptor signals in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Differential Regulation of Phospholipase C-β2 Activity and Membrane Interaction by Gαq, Gβ1γ2, and Rac2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of G protein-mediated activation of phospholipase C in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. physoc.org [physoc.org]

- 11. Regulation of phospholipase C-beta1 by Gq and m1 muscarinic cholinergic receptor. Steady-state balance of receptor-mediated activation and GTPase-activating protein-promoted deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Architecture of the Human Gastrin-Releasing Peptide Receptor: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The human gastrin-releasing peptide receptor (GRPR), a class A G protein-coupled receptor (GPCR), is a pivotal regulator of numerous physiological processes and a significant target in oncology and for the treatment of pruritus.[1][2][3] Its aberrant overexpression in various cancers, including prostate, breast, and lung cancer, has made it an attractive target for diagnostic imaging and targeted therapies.[1][2][3] This technical guide provides a comprehensive overview of the GRPR's structure, drawing upon recent high-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography data to illuminate its function, ligand recognition, and activation mechanism.

Core Structural Features and Conformational States

Recent structural studies have provided unprecedented insights into the architecture of GRPR in its inactive and active states. An inactive-state crystal structure has been solved in complex with the non-peptide antagonist PD176252, while active-state cryo-EM structures have been determined for GRPR bound to the endogenous peptide agonist gastrin-releasing peptide (GRP) and a synthetic bombesin (B8815690) (BBN) analog, both coupled to the Gq heterotrimer.[1][2][3]

The overall structure of GRPR features the canonical seven-transmembrane (TM) helix bundle characteristic of GPCRs. The inactive structure, determined by X-ray crystallography, and the active structures, determined by cryo-EM, reveal the significant conformational rearrangements that occur upon agonist binding and G protein coupling.[1][2][3]

Quantitative Structural Data

The following tables summarize the key quantitative data from recent structural and functional studies of GRPR.

| Structural Determination Data | |

| Complex | Method |

| GRPR - PD176252 (Inactive State) | X-ray Crystallography |

| GRPR - GRP - Gq (Active State) | Cryo-EM |

| GRPR - Bombesin Analog* - Gq (Active State) | Cryo-EM |

| *Bombesin Analog: [D-Phe6, β-Ala11, Phe13, Nle14]Bn(6-14) |

| Ligand Binding Affinities (Ki) | |

| Ligand | Receptor |

| PD176252 | Human GRPR (BB2) |

| Gastrin-Releasing Peptide (GRP) | Human GRPR |

| Bombesin Analog | Human GRPR |

| Bombesin Analog: [D-Phe6, β-Ala11, Phe13, Nle14]Bn(6-14) |

| Agonist-Induced Conformational Changes | |

| Structural Element | Movement upon Activation |

| Transmembrane Helix 6 (TM6) | Outward movement and rotation |

| Transmembrane Helix 5 (TM5) | Outward movement |

Ligand Binding and Receptor Activation

The binding of agonists and antagonists to GRPR occurs within a binding pocket located in the extracellular portion of the TM bundle. The inactive and active state structures reveal distinct binding modes for different ligand types.

The non-peptide antagonist, PD176252, binds deep within the pocket, stabilizing an inactive conformation.[1][3] In contrast, peptide agonists like GRP occupy the orthosteric pocket with their C-terminal region penetrating deep into the receptor core, while their N-terminal portions interact with the extracellular loops.[1][3]

The activation of GRPR is initiated by the outward movement of the side-chain of W2776.48 upon agonist binding.[1][3] This movement triggers a cascade of conformational changes, including the outward rotation of TM6, which opens an intracellular cavity for the coupling of the Gq protein.[1][3] Key conserved motifs in class A GPCRs, such as the DRY and NPxx(x)Y motifs, also undergo significant rearrangements during this process.[1][3]

Signaling Pathways

GRPR primarily couples to the Gq family of G proteins. Upon activation, the Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including cell proliferation and neurotransmission.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these structural findings. Below are summaries of the key experimental protocols used in the structural determination of GRPR.

Cryo-EM Structure Determination of the GRPR-Agonist-Gq Complex: Workflow

Detailed Methodologies

1. GRPR and Gq Protein Expression and Purification

-

GRPR Expression: A truncated and mutated human GRPR construct (with an N-terminal maltose-binding protein tag for stability) is expressed in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system.[1] Cells are harvested and membranes are prepared.

-

Gq Heterotrimer Expression: Human Gαq, Gβ1, and Gγ2 subunits are expressed in Escherichia coli. Gβ1 and Gγ2 are co-expressed, purified, and then combined with purified Gαq to form the heterotrimer.[1]

-

Purification: GRPR is solubilized from membranes using detergents (e.g., lauryl maltose (B56501) neopentyl glycol) and purified via affinity chromatography followed by size-exclusion chromatography.[1] The Gq heterotrimer is similarly purified.

2. GRPR-Agonist-Gq Complex Formation

-

Purified GRPR is incubated with a molar excess of the agonist (GRP or bombesin analog) and the purified Gq heterotrimer.[1]

-

A single-chain variable fragment (scFv16) that recognizes the Gαq/Gβγ interface is often added to stabilize the complex.[1]

-

The fully assembled complex is then purified by size-exclusion chromatography to separate it from unbound components.[1]

3. Cryo-Electron Microscopy

-

Grid Preparation: A small volume of the purified complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane.[1]

-

Data Collection: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.[1]

-

Image Processing: The collected movie frames are processed to correct for beam-induced motion. The contrast transfer function (CTF) of each micrograph is estimated. Particles (images of the complex) are automatically picked and subjected to several rounds of 2D and 3D classification to remove poor-quality particles and select for a homogenous population. The final set of particles is used for 3D reconstruction and refinement to obtain a high-resolution density map.[1]

4. Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells expressing GRPR are prepared and protein concentration is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., 125I-GRP), and varying concentrations of a competing unlabeled ligand.

-

Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes.

-

Detection: The radioactivity retained on the filters is counted using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the competing ligand, from which the Ki (inhibitory constant) can be calculated.

Conclusion

The high-resolution structures of the human gastrin-releasing peptide receptor in its different functional states provide a detailed blueprint for understanding its mechanism of action. This structural and functional information is invaluable for the rational design of novel agonists and antagonists with improved affinity, selectivity, and pharmacokinetic properties. The experimental protocols outlined herein offer a guide for the further structural and functional characterization of GRPR and other related GPCRs, paving the way for the development of next-generation therapeutics for cancer and pruritus.

References

GRP Receptor Expression in Normal Human Gastrointestinal Tissues: A Technical Guide

This guide provides a comprehensive overview of Gastrin-Releasing Peptide Receptor (GRPR) expression in normal human gastrointestinal (GI) tissues, intended for researchers, scientists, and drug development professionals. It covers quantitative expression data, detailed experimental methodologies, and key signaling pathways.

Introduction

The Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2, is a G protein-coupled receptor (GPCR) that mediates a variety of physiological processes in the gastrointestinal system upon binding its ligand, gastrin-releasing peptide (GRP).[1] These functions include the regulation of smooth muscle contraction, the release of gastrointestinal hormones, and epithelial cell proliferation.[1][2] While aberrantly expressed in several cancers, including those of the colon and stomach, understanding its baseline expression in normal GI tissues is critical for therapeutic targeting and understanding its physiological roles.[1][3]

Quantitative Expression of GRPR in Normal Human Gastrointestinal Tissues

The expression of GRPR varies across different regions of the normal human gastrointestinal tract. Data from RNA sequencing and reverse transcription-polymerase chain reaction (RT-PCR) studies provide quantitative and semi-quantitative insights into its distribution.

RNA-Sequencing Data

The following table summarizes the consensus normalized expression levels of GRPR mRNA in various normal human GI tissues, as reported by the Human Protein Atlas. The values are provided in normalized Transcripts Per Million (nTPM).

| Tissue | GRPR mRNA Expression (nTPM) |

| Stomach | 1.3 |

| Duodenum | 0.8 |

| Small Intestine | 0.6 |

| Colon | 0.5 |

| Pancreas | 2.5 |

| Data sourced from the Human Protein Atlas consensus dataset, which combines data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project.[4] |

RT-PCR and In Situ Hybridization Studies

RT-PCR and in situ hybridization studies have provided further details on GRPR mRNA localization, although with some conflicting findings:

-

One study utilizing RT-PCR on endoscopic pinch biopsies of epithelial cells reported that GRPR mRNA expression is limited to the cells lining the gastric antrum .[5]

-

In contrast, another study using RT-PCR and Southern blot analysis detected varying levels of GRPR mRNA in nearly all segments of non-tumor GI specimens analyzed, with the exception of the gallbladder. This study also noted that the expression of GRP mRNA was more prominent than that of its receptor.[5]

-

Immunohistochemical studies have generally failed to detect GRPR protein in the normal endocrine cell population of the gut, though some reports suggest its presence in the myenteric plexus and smooth muscle coat.[6] In normal colonic epithelium, GRPR expression is typically not observed.[1][7]

-

The pancreas shows the highest concentration of GRPRs among GI-related organs.[8]

GRPR Signaling Pathway

Upon binding GRP, GRPR, a G protein-coupled receptor, activates intracellular signaling cascades primarily through Gαq and Gα12/13 proteins.[9]

-

Gαq Pathway : Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium. This cascade can subsequently activate the Raf-MEK-ERK (MAPK) pathway, influencing gene expression related to cell proliferation and differentiation.

-

Gα12/13 Pathway : The Gα12/13 subunits signal through RhoGEFs to activate Rho, leading to the reorganization of the actin cytoskeleton, which is involved in cell migration. Rho signaling also plays a role in the regulation of JNK and p38 MAP kinases.

The culmination of these pathways involves the transduction of signals to the nucleus, where transcription factors are regulated to control gene expression involved in cellular processes such as proliferation, survival, and differentiation.

Experimental Protocols

Accurate detection and quantification of GRPR expression are crucial for research and clinical applications. Below are detailed methodologies for immunohistochemistry (IHC), in situ hybridization (ISH), and quantitative reverse transcription PCR (RT-qPCR).

Immunohistochemistry (IHC) for GRPR Protein Detection

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) human gastrointestinal tissues.[10]

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) twice for 5 minutes each.

-

Rehydrate the tissue sections by sequential immersion in:

-

100% ethanol (B145695): twice for 5 minutes each.

-

95% ethanol: for 5 minutes.

-

70% ethanol: for 5 minutes.

-

Distilled water: for 5 minutes.

-

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).

-

Heat the buffer with the slides to a sub-boiling temperature (95-100°C) for 10-20 minutes using a microwave, pressure cooker, or steamer.

-

Allow the slides to cool to room temperature for at least 30 minutes.

-

Rinse sections with distilled water.

3. Permeabilization and Blocking:

-

To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes.

-

Wash sections in distilled water twice for 5 minutes each.

-

Wash sections with PBS containing 0.1% Triton X-100 (PBS-T).

-

Block non-specific binding by incubating the sections with 5% normal serum (from the same species as the secondary antibody) in PBS-T for 30-60 minutes at room temperature.

4. Primary Antibody Incubation:

-

Dilute the primary anti-GRPR antibody in a blocking solution to its optimal concentration (typically 1:100 to 1:500, but should be optimized).

-

Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

5. Detection:

-

Wash sections twice with PBS-T for 10 minutes each.

-

Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-horseradish peroxidase (HRP) complex (ABC method), according to the manufacturer's instructions.

-

Wash sections three times in PBS for 10 minutes each.

-

Develop the signal by adding a diaminobenzidine (DAB) substrate solution until a brown color develops, monitoring under a microscope.

-

Stop the reaction by immersing the slides in distilled water.

6. Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

"Blue" the sections in running tap water.

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium and a coverslip.

In Situ Hybridization (ISH) for GRPR mRNA Detection

This protocol provides a general framework for detecting GRPR mRNA in FFPE or frozen tissue sections using non-radioactively labeled probes (e.g., digoxigenin-labeled).[11][12]

1. Tissue Preparation:

-

FFPE Sections: Deparaffinize and rehydrate as described in the IHC protocol.

-

Frozen Sections: Fix fresh-frozen sections in 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. Wash with PBS.

2. Permeabilization:

-

Incubate sections with Proteinase K (1-10 µg/mL in PBS) for 10-30 minutes at 37°C. The concentration and time must be optimized for the specific tissue type to ensure probe penetration without compromising tissue morphology.

-

Rinse slides in PBS.

3. Prehybridization:

-

Incubate sections in a hybridization buffer without the probe for 1-2 hours at the designated hybridization temperature (typically 55-65°C) in a humidified chamber. This step blocks non-specific probe binding sites.

4. Hybridization:

-

Dilute the labeled anti-GRPR cRNA probe in the hybridization buffer (e.g., to a final concentration of 100-500 ng/mL).

-

Denature the probe by heating to 80-95°C for 5 minutes, followed by immediate chilling on ice.

-

Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight at the hybridization temperature in a humidified chamber.

5. Post-Hybridization Washes:

-

Carefully remove the coverslips.

-

Perform a series of stringent washes to remove the unbound probe. This typically involves washes with decreasing concentrations of saline sodium citrate (SSC) buffer at or near the hybridization temperature (e.g., washes in 5X SSC, followed by 0.2X SSC).

6. Immunological Detection:

-

Block non-specific antibody binding with a suitable blocking buffer (e.g., maleic acid buffer with Tween-20 and blocking reagent).

-

Incubate with an anti-digoxigenin antibody conjugated to an enzyme like alkaline phosphatase (AP).

-

Wash to remove the unbound antibody conjugate.

7. Signal Visualization:

-

Incubate the sections with a chromogenic substrate for the enzyme (e.g., NBT/BCIP for AP), which will produce a colored precipitate at the site of mRNA localization.

-

Stop the color development by washing with distilled water.

-

Counterstain if desired, dehydrate, and mount.

Quantitative RT-PCR (RT-qPCR) for GRPR Gene Expression

RT-qPCR is used to quantify the amount of GRPR mRNA in a tissue sample.

1. RNA Extraction:

-

Homogenize fresh or frozen gastrointestinal tissue samples.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

2. cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. Several commercial kits are available for this step.

3. qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers specific for the human GRPR gene

-

A fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan)

-

qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

-

-

Run the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for GRPR and a reference (housekeeping) gene (e.g., GAPDH, ACTB) for each sample.

-

Calculate the relative expression of GRPR mRNA using the ΔΔCt method or generate a standard curve for absolute quantification.

Conclusion

The Gastrin-Releasing Peptide Receptor is expressed at varying, generally low, levels in normal human gastrointestinal tissues, with the highest concentrations found in the pancreas and stomach.[8] Its expression in the epithelial lining of the intestine is more contentious, with some studies indicating it is largely absent in the normal colon. The provided methodologies offer robust approaches for the detection and quantification of GRPR at both the protein and mRNA levels. A thorough understanding of its baseline expression and signaling is fundamental for the development of GRPR-targeted diagnostics and therapeutics, particularly in the context of gastrointestinal cancers where its expression is often upregulated.

References

- 1. Aberrant expression of gastrin-releasing peptide and its receptor by well-differentiated colon cancers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. mdpi.com [mdpi.com]

- 4. Tissue expression of GRPR - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. Progastrin-releasing peptide and gastrin-releasing peptide receptor mRNA expression in non-tumor tissues of the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastrin releasing peptide and gastrin releasing peptide receptor expression in gastrointestinal carcinoid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. uniprot.org [uniprot.org]

- 10. stagebio.com [stagebio.com]

- 11. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

function of gastrin-releasing peptide in the human brain

An In-Depth Technical Guide to the Function of Gastrin-Releasing Peptide in the Human Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin-releasing peptide (GRP), a mammalian neuropeptide of the bombesin (B8815690) family, and its cognate receptor, the gastrin-releasing peptide receptor (GRPR or BB2), are pivotal modulators of neuronal activity within the central nervous system (CNS).[1] Initially identified for its role in gastrointestinal physiology, the GRP/GRPR system is now recognized for its significant involvement in a spectrum of brain functions, including the regulation of emotional responses, memory consolidation, social behaviors, and feeding.[1] Dysregulation of GRP signaling has been implicated in the pathophysiology of various neurological and psychiatric disorders, such as anxiety disorders, autism, and neurodegenerative diseases, as well as in the progression of brain tumors like glioma.[1][2] This whitepaper provides a comprehensive overview of the GRP/GRPR system in the human brain, detailing its distribution, signaling pathways, physiological roles, and pathological implications. It further summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of core pathways and workflows to serve as a technical guide for researchers and professionals in drug development.

Distribution of GRP and GRPR in the Brain

The functional impact of GRP in the brain is intrinsically linked to the anatomical distribution of the peptide and its receptor. While GRP-expressing neurons are relatively sparse, GRPR is more widely distributed, suggesting that GRP can act via volume transmission to influence broader neural circuits.[3]

Key Brain Regions with Significant GRP/GRPR Expression:

-

Amygdala: High levels of GRPR are found in the basolateral (BLA), lateral (LA), and central nuclei of the amygdala.[1][4] This region is critical for processing emotions, particularly fear and anxiety.[1][5]

-

Hippocampus: The hippocampal formation, especially the dentate gyrus, shows significant GRPR expression, implicating the system in learning and memory.[1][4][6][7]

-

Hypothalamus: GRPR is present in various hypothalamic nuclei, including the suprachiasmatic nucleus (SCN) and the paraventricular nucleus (PVN), which are involved in regulating circadian rhythms, stress responses, and feeding behavior.[6][7]

-

Cortex: GRPR immunoreactivity is observed in several cortical areas, including the isocortex and piriform cortex.[4] Studies have specifically highlighted its expression in vasoactive intestinal peptide (VIP)-expressing interneurons in the auditory cortex, which are involved in fear memory.[8]

-

Brain Stem: The nucleus tractus solitarius (NTS) is another area with notable GRPR expression, linking the system to autonomic regulation.[1][4]

Immunohistochemical studies have shown that in normal brain tissue, GRPR expression is primarily localized to neuronal cell bodies and dendrites, not axons or glial cells, underscoring its role in synaptic transmission.[1]

GRP/GRPR Signaling Pathways

GRP exerts its effects by binding to GRPR, a canonical G protein-coupled receptor (GPCR).[1][9] The receptor is directly coupled to the Gαq subunit of the heterotrimeric G protein.[1][6][7]

The primary signaling cascade initiated by GRPR activation is as follows:

-

GRP Binding: GRP binds to the extracellular domain of GRPR, inducing a conformational change.

-

Gαq Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][10]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).[1][10]

-

Downstream Kinase Cascades: PKC activation leads to the phosphorylation of numerous target proteins and the stimulation of downstream kinase cascades, most notably the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway.[1][10]

This signaling cascade ultimately alters neuronal excitability, gene expression, and synaptic plasticity.[1][2]

Caption: GRP/GRPR Gαq-coupled signaling cascade.

Physiological Functions and Behavioral Regulation

The GRP/GRPR system modulates a wide array of complex behaviors and physiological processes.

Emotional Behavior: Fear and Anxiety

Perhaps the most studied role of GRP in the brain is its regulation of fear and anxiety. GRP and GRPR are highly expressed in the amygdala, a key hub for fear processing.[1]

-

Fear Memory: GRP signaling is crucial for the consolidation and expression of fear memories.[8] In the auditory cortex, GRP is released during fear conditioning and activates VIP-expressing interneurons.[8] These neurons inhibit other inhibitory neurons (somatostatin and parvalbumin-positive cells), leading to a net disinhibition of pyramidal neurons, which enhances circuit excitability and strengthens the fear memory trace.

-

Fear Extinction: Deficiencies in GRP signaling are associated with impaired fear extinction, a process vital for adaptive emotional regulation.[5] Mice lacking GRP or GRPR exhibit enhanced fear memory and deficits in fear extinction, suggesting that GRP signaling normally helps to appropriately gate or dampen fear responses.[5]

-

Anxiety and Stress: GRP is involved in the stress response, potentially by modulating the hypothalamic-pituitary-adrenal (HPA) axis.[1] Pharmacological blockade of GRPRs can reduce anxiety-like behaviors in animal models.[1] This suggests that GRPR antagonists could be a therapeutic avenue for anxiety disorders.[1][11]

Caption: GRP-mediated disinhibitory circuit in fear memory.

Learning and Memory

Beyond fear-specific memory, GRP signaling in the hippocampus is important for broader memory consolidation processes. Activation of GRPR in the dorsal hippocampus enhances memory consolidation through pathways involving PKC, MAPK, PKA, and PI3K.[1]

Other CNS Functions

-

Social Behavior and Itch: GRP/GRPR signaling in the suprachiasmatic nucleus (SCN) has been shown to mediate contagious itch, a primitive form of social communication that signals environmental threats.[7][12]

-

Feeding and Satiety: GRP is involved in the regulation of food intake and satiety, likely through its actions in the hypothalamus and brain stem.[2][7]

-

Circadian Rhythms: The presence of GRPR in the SCN, the brain's master clock, points to a role in regulating circadian rhythms.[6][7]

-

Motivation: Recent studies show GRP signaling in the nucleus accumbens modulates neuronal excitability and motivated behaviors.[3]

Role in Neuropathology and Therapeutic Potential

Dysfunction of the GRP/GRPR system is increasingly linked to a variety of CNS disorders, making it an attractive target for therapeutic intervention.[2]

-

Anxiety and PTSD: Given its role in fear and stress, overactive GRP signaling may contribute to anxiety disorders and post-traumatic stress disorder (PTSD).[5] GRPR antagonists are being explored as potential anxiolytics.[1][11]

-

Autism Spectrum Disorder (ASD): A genetic translocation in the GRPR gene has been associated with autism.[2] Preclinical models suggest GRPR agonists might help ameliorate social deficits associated with neurodevelopmental disorders.[1]

-

Neurodegenerative Disorders: Altered levels of bombesin-like peptides have been found in the brains of patients with Parkinson's disease, and signaling dysfunctions have been noted in fibroblasts from Alzheimer's patients.[2]

-

Brain Tumors: GRPR is frequently overexpressed in gliomas, the most common and lethal type of brain cancer.[1] GRP acts as a growth factor for these tumors, and GRPR antagonists have been shown to inhibit glioma growth in preclinical models.[1]

The diverse roles of GRP present a dual opportunity for drug development: GRPR antagonists for conditions of overactivity (e.g., anxiety, cancer) and GRPR agonists for conditions involving deficits (e.g., cognitive or social impairments).[1]

Quantitative Data Summary

Precise quantitative data for GRP/GRPR in the human brain is limited and often derived from post-mortem tissue. The following tables summarize representative data, primarily from preclinical models, which guide our understanding of the system's function.

Table 1: GRP/GRPR Expression and Binding (Rodent Models)

| Parameter | Brain Region | Species | Value/Observation | Reference |

|---|---|---|---|---|

| GRPR mRNA Expression | Forebrain (Isocortex, Hippocampus) | Rat | Highest density of GRP mRNA observed. | [13] |

| GRPR Immunoreactivity | Amygdala (BLA, LA, CeA), Hippocampus | Mouse | High immunoreactivity observed in neuronal bodies and dendrites. | [1][4] |

| GRP-expressing Neurons | Trigeminal Ganglia | Rat | ~12% of neurons were GRP-positive. | [10] |

| GRPR-expressing Neurons | Spinal Dorsal Horn | Mouse | GRPR neurons are distinct from GRP-expressing neurons. |[14] |

Table 2: Functional Effects of GRP Modulation (Rodent Models)

| Experiment | Brain Region | Manipulation | Quantitative Effect | Reference |

|---|---|---|---|---|

| Fear Conditioning | Amygdala | Grp knockout (Grp-/-) | Enhanced c-Fos (p=0.002) and Arc (p=0.011) expression post-conditioning. | [5] |

| Fear Memory Recall | Amygdala | Grp knockout (Grp-/-) | Enhanced long-term contextual (p=0.018) and cued (p=0.015) fear memory. | [5] |

| Electrophysiology | Lateral Amygdala (LA) | GRP application | Increased spontaneous inhibitory postsynaptic current (IPSC) frequency. | [15] |

| Itch Behavior | Spinal Cord | Sensory neuron Grp knockout | Significantly attenuated non-histaminergic itch responses. |[16] |

Detailed Experimental Protocols

The study of the GRP/GRPR system employs a range of advanced neuroscience techniques.

Protocol: Immunohistochemistry (IHC) for GRPR Localization

Objective: To visualize the anatomical distribution of GRPR protein in brain tissue.

Methodology:

-

Tissue Preparation: A mouse is deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) for fixation. The brain is extracted, post-fixed in 4% PFA overnight, and then cryoprotected in a 30% sucrose (B13894) solution.

-

Sectioning: The cryoprotected brain is frozen and sectioned into 40 µm coronal slices using a cryostat.

-

Antigen Retrieval (Optional): Sections may be heated in a citrate (B86180) buffer to unmask epitopes.

-

Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a validated primary antibody specific to GRPR (e.g., rabbit anti-GRPR).

-

Secondary Antibody Incubation: After washing, sections are incubated for 2 hours with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488).

-

Counterstaining and Mounting: Sections are counterstained with a nuclear stain like DAPI, mounted onto glass slides, and coverslipped with an anti-fade mounting medium.

-

Imaging: Sections are imaged using a confocal or fluorescence microscope to identify GRPR-positive neurons and map their distribution.[4]

Protocol: Auditory Fear Conditioning

Objective: To assess the role of GRP signaling in the formation and recall of associative fear memory.

Methodology:

-

Habituation (Day 1): A mouse (e.g., wild-type vs. GRPR knockout) is placed in the conditioning chamber for a short period to acclimate to the environment.

-

Conditioning (Day 2): The mouse is placed back in the chamber. It is presented with a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 2 kHz, 80 dB), for 20-30 seconds. The tone co-terminates with a mild, aversive unconditioned stimulus (US), such as a footshock (e.g., 0.5 mA, 1 sec). This CS-US pairing is repeated 1-3 times.

-

Contextual Fear Test (Day 3): The mouse is returned to the same conditioning chamber. Freezing behavior (a fear response) is measured for several minutes in the absence of any explicit cues. This tests the memory of the context associated with the shock.

-

Cued Fear Test (Day 4): The mouse is placed in a novel context (different shape, smell, and floor texture) to minimize contextual fear. After a baseline period, the auditory CS (the tone) is presented, and freezing behavior is quantified. This tests the specific memory of the tone associated with the shock.

-

Analysis: Freezing is typically scored automatically by video analysis software. The percentage of time spent freezing is compared between experimental groups (e.g., wild-type vs. knockout, or vehicle vs. drug infusion) to determine the effect of the manipulation on fear memory.[5][17]

Caption: Workflow for a typical auditory fear conditioning experiment.

Conclusion

The gastrin-releasing peptide and its receptor form a critical neuromodulatory system in the human brain. With a distinct anatomical distribution and a well-defined signaling pathway, the GRP/GRPR system is integral to the regulation of fear, anxiety, memory, and social behavior. Its emerging role in the pathophysiology of psychiatric and neurological disorders, from anxiety and autism to brain cancer, positions it as a highly promising target for novel therapeutic strategies. Future research focusing on the development of specific, brain-penetrant GRPR ligands will be essential to translate our growing understanding of this system into clinical applications.

References

- 1. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrin-releasing peptide receptor as a molecular target for psychiatric and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastrin-releasing peptide signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunohistochemical localization of gastrin-releasing peptide receptor in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Role of the GRP/GRPR System in Regulating Brain Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropeptide Regulates Fear Memories - Harvard Brain Science Initiative [brain.harvard.edu]

- 9. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]

- 10. The Gastrin-Releasing Peptide Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are GRP antagonists and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Neuromedin B and gastrin-releasing peptide mRNAs are differentially distributed in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dorsal Horn Gastrin-Releasing Peptide Expressing Neurons Transmit Spinal Itch But Not Pain Signals | Journal of Neuroscience [jneurosci.org]

- 15. Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory | PLOS One [journals.plos.org]

- 16. Exploration of sensory and spinal neurons expressing gastrin-releasing peptide in itch and pain related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gastrin-releasing peptide is essential for generalization of auditory conditioned fear under stress - PMC [pmc.ncbi.nlm.nih.gov]

The GRP-Gastrin Axis: A Technical Guide to the Mechanism of GRP-Induced Gastrin Release from G-Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the release of gastrin from gastric G-cells upon stimulation by Gastrin-Releasing Peptide (GRP). We will explore the core signaling cascade, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of the critical pathways and workflows.

Introduction

Gastrin-Releasing Peptide (GRP) is a crucial neuropeptide regulator of gastrointestinal function, most notably as a potent secretagogue for the hormone gastrin.[1] Gastrin, synthesized and stored in enteroendocrine G-cells of the gastric antrum, is a primary driver of gastric acid secretion and mucosal growth.[2] The GRP-gastrin pathway is initiated by the release of GRP from enteric neurons, often in response to vagal stimulation following food intake.[3] Understanding the precise mechanism of GRP's action on G-cells is fundamental for research into digestive physiology and for the development of therapeutics targeting gastric acid-related disorders and certain cancers where the GRP receptor is overexpressed.[4][5]

The Core Signaling Mechanism

The release of gastrin from G-cells is triggered by a well-defined intracellular signaling cascade initiated by the binding of GRP to its specific receptor on the G-cell surface.

Receptor Binding and G-Protein Activation

GRP exerts its effect by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a member of the G-protein coupled receptor (GPCR) superfamily.[4][6] Upon GRP binding, the GRPR undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G-protein, Gαq.[7][8]

Activation of Phospholipase C and Second Messenger Production

The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).[6][9] PLC then catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .[7][10]

Intracellular Calcium Mobilization

IP3, being water-soluble, diffuses through the cytoplasm and binds to its specific receptor (the IP3 receptor) on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store.[10][11] This binding event opens the IP3 receptor channel, leading to a rapid and significant efflux of stored Ca²⁺ ions from the ER into the cytoplasm, thereby increasing the intracellular free calcium concentration ([Ca²⁺]i).[9][12] This initial release is often followed by a sustained influx of extracellular Ca²⁺ through membrane channels.[13]

Protein Kinase C Activation and Gastrin Exocytosis

Simultaneously, the lipid-soluble DAG remains in the cell membrane where it, in conjunction with the elevated [Ca²⁺]i, activates conventional isoforms of Protein Kinase C (PKC).[5][13] Activated PKC phosphorylates a variety of downstream target proteins involved in the final stages of gastrin release. The culmination of these signaling events—primarily the sharp rise in intracellular calcium—triggers the fusion of gastrin-containing secretory granules with the G-cell plasma membrane, resulting in the exocytosis of gastrin into the bloodstream.

Below is a diagram illustrating this core signaling pathway.

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the effects of GRP on gastrin release and intracellular signaling.

| Table 1: In Vivo GRP Infusion and Gastrin Response in Humans | |

| Parameter | Value |

| GRP Infusion Dose I | Bolus: 1.41 pmol/kg, Infusion: 0.12 pmol/kg/min |

| GRP Infusion Dose II | Bolus: 5.67 pmol/kg, Infusion: 1.50 pmol/kg/min |

| Outcome | Dose-dependent stimulation of gastrin secretion.[14] |

| Reference | Knuhtsen et al.[14] |

| Table 2: In Vitro GRP Stimulation and Intracellular Calcium | |

| Cell Type | GRP Concentration |

| Insulin-producing HIT-T15 cells (model system) | 100 nM |

| Observation | Rapid increase in cytoplasmic Ca²⁺ ([Ca²⁺]ic).[12] |

| Mechanism Note | The effect was abolished by a PLC inhibitor (U73122) and impaired by thapsigargin, confirming Ca²⁺ release from intracellular stores via PLC activation.[12] |

| Reference | Gylfe et al.[12] |

Key Experimental Protocols

Reproducing and building upon the research in this field requires robust experimental methodologies. The following sections detail the core protocols used to study GRP-induced gastrin release.

Primary G-Cell Isolation and Culture

This protocol outlines the general steps for establishing primary cultures of antral G-cells.

-

Tissue Acquisition: Obtain fresh human antral mucosal tissue from surgical resections.[8][15]

-

Enzymatic Digestion: Mince the tissue and incubate in a digestion buffer containing an enzyme such as collagenase type IV to release gastric epithelial cell aggregates from the underlying tissue.[15]

-

Cell Separation: Use density gradient centrifugation or other cell separation techniques to enrich for the G-cell population.

-

Cell Culture: Plate the isolated cells on culture dishes. The growth medium typically consists of a 50:50 mix of DMEM/Ham's F-10, supplemented with fetal calf serum (FCS), insulin, hydrocortisone, and antibiotics.[8] To avoid non-specific G-cell activation, the calcium concentration in the medium is often kept at a specific level (e.g., 1.0 mmol/L).[8]

-

Verification: Confirm the identity of G-cells in the culture using immunostaining for gastrin.

Perifusion Assay for Dynamic Gastrin Release

A perifusion assay allows for the measurement of hormone release from cells over time in response to various stimuli.

-

System Setup: A perifusion system consists of a pump, tubing, chambers to hold the cells (often mixed with beads like Bio-Gel), a water bath to maintain temperature (37°C), and a fraction collector.[16][17]

-

Cell Loading: A known quantity of cultured G-cells or isolated gastric glands are loaded into the perifusion chambers.[17]

-

Equilibration: Perifuse the cells with a basal buffer solution (e.g., Modified Krebs-Ringer Buffer with low glucose) for a period (e.g., 60 minutes) to establish a stable baseline of gastrin secretion.[17]

-

Stimulation: Switch the perifusion medium to one containing the stimulus (e.g., GRP at a specific concentration) for a defined period.

-

Fraction Collection: Collect the perifusate (the solution exiting the chambers) in timed fractions (e.g., every 2 minutes) using a fraction collector.[17]

-

Analysis: Measure the concentration of gastrin in each collected fraction using a radioimmunoassay (RIA) or ELISA.

-

Data Plotting: Plot gastrin concentration against time to visualize the dynamic release profile.

Gastrin Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify gastrin concentrations in biological samples like serum or perifusate.

-

Principle: The assay is a competitive binding assay. A known quantity of radioactively labeled gastrin (e.g., ¹²⁵I-gastrin) competes with the unlabeled gastrin in the sample for a limited number of binding sites on a specific anti-gastrin antibody.[18][19]

-

Procedure: a. In assay tubes, combine the sample (or gastrin standard), a fixed amount of ¹²⁵I-gastrin, and a specific dilution of the anti-gastrin antibody.[1] b. Incubate the mixture (e.g., 48-72 hours at 4°C) to allow the binding reaction to reach equilibrium.[1] c. Separate the antibody-bound gastrin from the free gastrin. This is commonly done by adding charcoal coated with dextran, which adsorbs the free gastrin, followed by centrifugation.[1] Alternatively, a second antibody that precipitates the primary antibody can be used (double-antibody method).[19] d. Decant the supernatant and measure the radioactivity of the precipitate (the antibody-bound fraction) using a gamma counter.[1]

-

Quantification: The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled gastrin in the sample. A standard curve is generated using known concentrations of gastrin, and the gastrin concentration in the unknown samples is determined by interpolation from this curve.

Intracellular Calcium Imaging

This method visualizes and quantifies changes in [Ca²⁺]i in live G-cells in response to GRP.

-

Dye Loading: Incubate cultured G-cells with a cell-permeable fluorescent calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester).[20] The AM ester group allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of Fura-2 in the cytoplasm.[21]

-

Imaging Setup: Place the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Ratiometric Measurement: Fura-2 is a ratiometric dye, meaning its fluorescence excitation maximum shifts upon binding Ca²⁺.[22] The cells are alternately excited with light at ~340 nm (which excites Ca²⁺-bound Fura-2) and ~380 nm (which excites Ca²⁺-free Fura-2). The fluorescence emission is measured at ~510 nm for both excitation wavelengths.

-

Stimulation and Data Acquisition: Establish a baseline fluorescence ratio (340/380) for a short period. Then, add GRP to the cells while continuously recording the fluorescence images at both excitation wavelengths.

-

Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated for each time point. This ratio is directly proportional to the [Ca²⁺]i and is largely independent of dye concentration or cell thickness, providing a reliable measure of calcium mobilization.[20]

Conclusion

The stimulation of gastrin release by GRP is a tightly regulated process mediated by the GRPR, a Gq-coupled receptor. The subsequent activation of the PLC-IP3/DAG pathway leads to a critical increase in intracellular calcium and activation of PKC, which collectively drive the exocytosis of gastrin. The experimental protocols detailed herein—from G-cell isolation and perifusion to RIA and calcium imaging—represent the foundational tools for investigating this pathway. A thorough understanding of this mechanism is vital for researchers and drug development professionals aiming to modulate gastric function and address related pathologies.

References

- 1. akjournals.com [akjournals.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Different actions of protein kinase C isoforms α and ε on gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Multiple calcium sources are required for intracellular calcium mobilization during gastric organoid epithelial repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endoplasmic reticulum mediated signaling in cellular microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gastrin-releasing peptide mobilizes calcium from intracellular stores in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple protein kinase pathways are involved in gastrin-releasing peptide receptor-regulated secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gastrin-releasing peptide: pharmacokinetics and effects on gastro-entero-pancreatic hormones and gastric secretion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of Human Gastric Epithelial Cells from Gastric Surgical Tissue and Gastric Biopsies for Primary Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Radio-immunoassay of gastrin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radio-immunoassay of gastrin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. moodle2.units.it [moodle2.units.it]

- 21. bio-protocol.org [bio-protocol.org]

- 22. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

The Role of Gastrin-Releasing Peptide (GRP) Signaling in Prostate and Breast Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin-Releasing Peptide (GRP) and its high-affinity receptor, the Gastrin-Releasing Peptide Receptor (GRPR), are increasingly recognized for their significant roles in the progression of various malignancies, most notably prostate and breast cancer. Overexpressed in a substantial percentage of these tumors, the GRP/GRPR signaling axis constitutes a pivotal pathway driving key aspects of cancer progression, including cell proliferation, invasion, metastasis, and the development of therapy resistance. This technical guide provides an in-depth examination of the GRP signaling pathway in prostate and breast cancer, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the complex molecular interactions involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target this critical pathway in oncology.

Introduction: GRP/GRPR Axis in Cancer

Gastrin-Releasing Peptide (GRP) is a bombesin-like peptide that exerts its biological effects through the G-protein coupled receptor, GRPR.[1] In normal physiology, GRP is involved in various processes, including gastrointestinal hormone release and smooth muscle contraction.[2] However, in the context of cancer, the aberrant activation of GRP/GRPR signaling has been shown to function as a potent mitogen, promoting tumor growth and survival.[3] The overexpression of GRPR in prostate and breast tumors, compared to their benign counterparts, has positioned it as an attractive target for both diagnostic imaging and targeted therapeutic strategies.[4][5]

GRP/GRPR Expression in Prostate and Breast Cancer

The clinical relevance of the GRP/GRPR axis is underscored by its differential expression in cancerous versus healthy tissues. A substantial body of evidence demonstrates the upregulation of GRPR in a significant proportion of prostate and breast cancer cases.

GRPR Expression in Prostate Cancer

GRPR is overexpressed in a high percentage of prostate cancer cases, with some studies reporting expression in 63-100% of tumors.[6] Interestingly, GRPR expression appears to be more prominent in lower-grade and smaller-sized tumors.[2][7] There is an inverse correlation between GRPR expression and increasing Gleason score, preoperative PSA levels, and tumor size.[2][7] This suggests that GRPR may play a more critical role in the earlier stages of prostate cancer development.

| Prostate Cancer Subtype | GRPR Expression Level/Frequency | Reference |

| Normal Prostate Tissue | Mostly negative or low expression | [7] |

| Primary Prostate Carcinoma | Significantly higher than normal tissue | [7] |

| Low-Grade (Low Gleason Score) | Higher expression | [2][7] |

| High-Grade (High Gleason Score) | Lower expression | [2][7] |

| Metastatic Prostate Cancer | Expressed | [7] |

| Castration-Resistant Prostate Cancer (CRPC) | Expressed | [7] |

GRPR Expression in Breast Cancer

In breast cancer, GRPR overexpression is strongly associated with estrogen receptor (ER)-positive tumors.[8] One large-scale study found GRPR overexpression in 75.8% of 1,432 breast tumors, with a particularly high prevalence in luminal A-like and luminal B-like subtypes.[8] In contrast, triple-negative and HER2-enriched tumors show significantly lower rates of GRPR overexpression.[2]

| Breast Cancer Subtype | GRPR Overexpression Frequency | Reference |

| ER-positive tumors | 83.2% | [2] |

| ER-negative tumors | 12% | [2] |

| Luminal A-like | 86.2% | [2] |

| Luminal B-like (HER2-negative) | 70.5% | [2] |

| Luminal B-like (HER2-positive) | 82.8% | [2] |

| HER2-enriched | 21.3% | [2] |

| Triple-negative | 7.8% | [2] |

GRP Signaling Pathways in Cancer Progression

Upon binding of GRP to GRPR, a cascade of intracellular signaling events is initiated, leading to the activation of multiple pathways that are central to cancer progression. The primary downstream effectors include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the nuclear factor-kappa B (NF-κB) pathway.

MAPK/ERK Pathway

The activation of the MAPK/ERK pathway is a critical event in GRP-mediated cell proliferation and survival.[5] This pathway is a well-established regulator of cell growth, differentiation, and survival in response to extracellular stimuli.

Caption: GRP-induced MAPK/ERK signaling pathway.

NF-κB Pathway in Prostate Cancer

In prostate cancer, GRP/GRPR signaling has been shown to activate the NF-κB pathway, which plays a crucial role in the progression to castration-resistant prostate cancer (CRPC).[7][9] Activation of NF-κB leads to the increased expression of androgen receptor splice variants (AR-Vs), such as AR-V7, which can drive tumor growth in an androgen-depleted environment.[7]

Caption: GRP-induced NF-κB signaling in prostate cancer.

Functional Consequences of GRP Signaling

The activation of these downstream pathways by GRP signaling has profound effects on tumor biology, contributing to enhanced proliferation, migration, and invasion.

Cell Proliferation

GRP acts as a mitogen for both prostate and breast cancer cells.[3] Studies have demonstrated that stimulation with GRP or its analogue, bombesin, leads to a significant increase in the proliferation of cancer cell lines.

| Cell Line | Treatment | Effect on Proliferation | Reference |

| DLD-1 (Colorectal Cancer) | Bombesin, GRP, GRPgly | Significant increase | [10] |

| Ace-1-huGRPr (Canine Prostate Cancer) | Bombesin | Increased proliferation | [3] |

| Vascular Smooth Muscle Cells | GRP | 1.7-fold increase over control | [11] |

Cell Migration and Invasion

GRP signaling also promotes the migration and invasion of cancer cells, which are critical steps in metastasis.[3] This is often mediated by the upregulation of matrix metalloproteinases (MMPs) and the induction of epithelial-to-mesenchymal transition (EMT).[3][11]

| Cell Line/Model | Treatment | Effect on Migration/Invasion | Reference |

| Ace-1-huGRPr (Canine Prostate Cancer) | Bombesin | Increased cell migration and invasion | [3] |

| Vascular Smooth Muscle Cells | GRP | Increased migration | [11] |

| DLD-1 (Colorectal Cancer) | Bombesin, GRP, GRPgly | Increased migration | [10] |

Experimental Protocols

Investigating the role of GRP signaling requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Immunohistochemistry (IHC) for GRPR Expression

This protocol describes the detection of GRPR in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Caption: Immunohistochemistry workflow for GRPR detection.

Protocol Details:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 2 min each), and finally in distilled water.

-

Antigen Retrieval: Immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heat in a microwave or pressure cooker. Allow to cool to room temperature.

-

Blocking: Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Wash with PBS. Block with 5% normal goat serum in PBS for 1 hour at room temperature.

-